molecular formula C13H13Cl4N3O2S B12017765 N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide CAS No. 406915-46-6

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide

Cat. No.: B12017765
CAS No.: 406915-46-6
M. Wt: 417.1 g/mol
InChI Key: VONQYDHXEOFWKV-UHFFFAOYSA-N
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Description

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide is a complex organic compound with the molecular formula C18H16Cl3N3O2S This compound is known for its unique chemical structure, which includes a trichloroethyl group and an acetylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide typically involves multiple steps. One common method includes the reaction of 4-acetylaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-3-iodobenzamide
  • N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide
  • N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexanamide

Uniqueness

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloroethyl group enhances its reactivity, while the acetylanilino moiety contributes to its potential therapeutic effects. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

406915-46-6

Molecular Formula

C13H13Cl4N3O2S

Molecular Weight

417.1 g/mol

IUPAC Name

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-chloroacetamide

InChI

InChI=1S/C13H13Cl4N3O2S/c1-7(21)8-2-4-9(5-3-8)18-12(23)20-11(13(15,16)17)19-10(22)6-14/h2-5,11H,6H2,1H3,(H,19,22)(H2,18,20,23)

InChI Key

VONQYDHXEOFWKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl

Origin of Product

United States

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